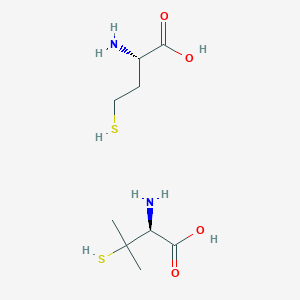

L-Homocysteine-D-penicillamine Disulfide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;(2S)-2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)/t2*3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHNGZKHWVYRKG-RUCXOUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.C(CS)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Formation Pathways of L Homocysteine D Penicillamine Disulfide

Chemical Synthesis Approaches for Mixed Disulfides

Controlled laboratory synthesis of mixed disulfides relies on precise reaction conditions and strategic chemical manipulations to ensure high yields of the desired product.

Thiol-disulfide exchange is a fundamental reaction for the formation of mixed disulfides. The process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This results in the cleavage of the original disulfide and the formation of a new one. In a controlled synthesis, a thiol like L-homocysteine can be reacted with an activated form of D-penicillamine, or vice-versa, to produce the target mixed disulfide.

The general mechanism for thiol-disulfide exchange is as follows:

Step 1: A thiol (R¹-SH) is deprotonated to its more reactive thiolate form (R¹-S⁻).

Step 2: The thiolate (R¹-S⁻) attacks a symmetrical disulfide (R²-S-S-R²).

Step 3: A mixed disulfide (R¹-S-S-R²) is formed, releasing a thiolate (R²-S⁻).

This equilibrium can be manipulated to favor the mixed disulfide product. However, the synthesis of unsymmetrical disulfides using this method can be complicated by competing reactions that lead to a mixture of symmetrical and unsymmetrical products. chimicatechnoacta.ru To enhance selectivity, specialized methods such as mediated electrosynthesis can be employed, which uses redox pairs to promote the thiol-disulfide exchange and achieve high yields of the heterodimeric product. researchgate.net The stability of the resulting disulfide is also a key factor; the disulfide bond between cysteine and penicillamine (B1679230) has been noted for its stability in reducing environments, which can be attributed to steric hindrance provided by the penicillamine moiety. researchgate.net

Table 1: Factors Influencing Thiol-Disulfide Exchange Reactions

| Factor | Description | Impact on L-Homocysteine-D-penicillamine Disulfide Synthesis |

| pH | Affects the concentration of the reactive thiolate species. The reaction rate is typically higher at a pH above the pKa of the attacking thiol. | The pH must be optimized to favor the deprotonation of the attacking thiol (either L-homocysteine or D-penicillamine) without causing unwanted side reactions. |

| Leaving Group | The stability of the leaving thiolate influences the reaction equilibrium. | The choice of the initial disulfide (e.g., D-penicillamine disulfide) will determine the leaving group. |

| Steric Hindrance | Bulky groups near the sulfur atoms can affect reaction rates and the stability of the final product. chimicatechnoacta.ru | The gem-dimethyl groups on D-penicillamine provide significant steric bulk, which makes the resulting mixed disulfide more resistant to subsequent exchange reactions. researchgate.net |

| Catalysts | Enzymes (like protein disulfide isomerase) or chemical mediators can accelerate the reaction and improve selectivity. nih.govwisc.edu | While often used in biological contexts, chemical redox mediators can be applied in synthetic chemistry to drive the reaction towards the desired mixed disulfide. chimicatechnoacta.ru |

Oxidative coupling involves the direct oxidation of two different thiol precursors—in this case, L-homocysteine and D-penicillamine—to form a disulfide bond. While conceptually straightforward, this method faces the statistical challenge of producing a mixture of three products: L-homocysteine disulfide, D-penicillamine disulfide, and the desired L-Homocysteine-D-penicillamine Disulfide.

Common oxidizing agents used for this purpose include:

Molecular oxygen (often catalyzed by metal ions)

Hydrogen peroxide (H₂O₂) organic-chemistry.org

Dimethyl sulfoxide (B87167) (DMSO) researchgate.net

Iodine (I₂) organic-chemistry.org

To overcome the statistical distribution of products, chemists can use a one-pot sequence where one thiol is first reacted with a reagent like 1-chlorobenzotriazole (B28376) to form an activated thiol intermediate (RSBt). organic-chemistry.org This intermediate can then react with the second thiol to form the unsymmetrical disulfide with high selectivity, avoiding harsh oxidizing agents. organic-chemistry.org The orthogonality between cysteine and penicillamine disulfide pairing, where the hetero-disulfide formation is favored over homo-disulfides, can also be exploited for selective production through direct oxidation. researchgate.netnih.gov

In the context of peptide and protein chemistry, the most precise method for forming a specific disulfide bond involves the use of thiol protecting groups. nih.gov This strategy is paramount for ensuring the correct connectivity, or "regioselectivity," in molecules with multiple cysteine residues or their analogs. researchgate.netrsc.org

The strategy involves:

Protection: The thiol groups of L-homocysteine and D-penicillamine are "masked" with different chemical moieties called protecting groups.

Orthogonality: The protecting groups are chosen to be "orthogonal," meaning each can be removed by a specific chemical reaction that does not affect the other. researchgate.netrsc.org

Selective Deprotection and Oxidation: The protecting group on L-homocysteine is removed, leaving the D-penicillamine thiol protected. The free L-homocysteine thiol is then activated or reacted with a similarly deprotected partner to form the disulfide bond under oxidizing conditions.

Table 2: Common Thiol Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |

| Acetamidomethyl | Acm | Iodine (I₂), Hg(II), Ag(I) | Trt, tBu, Fmoc |

| Trityl | Trt | Mild acid (e.g., TFA), I₂ | Acm, StBu |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Acm, Trt |

| p-Nitrobenzyl | pNB | Reduction (e.g., Zn/AcOH), followed by oxidation. researchgate.net | Acm |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Boc, Trt, Acm |

In Vitro Generation Mechanisms of L-Homocysteine-D-penicillamine Disulfide

Beyond deliberate synthesis, mixed disulfides can form spontaneously in vitro, particularly in complex chemical environments like biological fluids.

In environments such as blood plasma, thiols like L-homocysteine and D-penicillamine can undergo non-enzymatic oxidation. nih.gov This process is not directed by enzymes but is instead driven by the chemical environment. The disappearance of D-penicillamine when added to plasma in vitro is predominantly due to its oxidation into low molecular weight disulfides, including mixed disulfides. nih.gov

A key factor in this process is the presence of transition metal ions. Studies have shown that the rate of D-penicillamine oxidation in albumin solutions is significantly influenced by the concentration of albumin-associated copper (Cu²⁺). nih.gov The copper ions act as catalysts, facilitating the oxidation of the thiol groups. The general mechanism involves the oxidation of the thiol to a more reactive intermediate, such as a sulfenic acid, which can then readily react with another thiol molecule to form a disulfide bond. nih.gov

The formation and stability of L-Homocysteine-D-penicillamine Disulfide are heavily influenced by the surrounding redox environment. In human plasma, the redox state is a dynamic balance maintained by various thiol and disulfide species. nih.gov A significant portion of homocysteine in plasma exists as mixed disulfides bound to proteins like albumin. nih.govscispace.com

The mixed disulfide of homocysteine and penicillamine would be an active participant in the plasma's thiol-disulfide exchange network. It can react with other low-molecular-weight thiols, most notably glutathione (B108866) (GSH), which is present in cells and can be released into plasma. nih.gov Studies have shown a strong inverse correlation between total homocysteine and glutathione concentrations, suggesting that GSH can trigger thiol-disulfide exchange reactions that cleave protein-bound disulfides. nih.gov Therefore, L-Homocysteine-D-penicillamine Disulfide in a biological redox environment would be in a state of dynamic equilibrium, potentially undergoing exchange reactions with glutathione, cysteine, or protein thiols. nih.gov The relative stability of the Cys-Pen disulfide bond, however, suggests it may be more resistant to this exchange than corresponding Cys-Cys or Hcy-Hcy bonds. researchgate.net

Advanced Analytical Methodologies for L Homocysteine D Penicillamine Disulfide

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating L-Homocysteine-D-penicillamine Disulfide from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of L-Homocysteine-D-penicillamine Disulfide and related compounds. nih.gov The versatility of HPLC is enhanced by a variety of detection methods, each offering specific advantages for the analysis of this non-volatile, sulfur-containing amino acid derivative.

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For the detection of disulfides like L-Homocysteine-D-penicillamine Disulfide, electrochemical detection (ED) is particularly effective. nih.gov One established method uses a dual mercury/gold (Hg/Au) amalgam electrochemical detector. In this system, the upstream electrode reduces the disulfide bond, and the resulting thiols, D-penicillamine and L-homocysteine, are then detected at the downstream electrode. nih.gov This method allows for the simultaneous determination of the mixed disulfide, as well as the individual thiols and their symmetrical disulfides (homocystine and penicillamine (B1679230) disulfide). nih.gov Optimization of the mobile phase composition and the electrochemical detector settings is crucial for achieving good separation and sensitivity. nih.gov Detection limits using this technique have been reported to be suitable for measuring concentrations found in biological samples. nih.gov

Another HPLC-based strategy involves pre-column derivatization. Thiol-containing compounds can be reacted with a derivatizing agent to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. scispace.com For instance, N-(1-pyrenyl)maleimide (NPM) has been used as a derivatizing agent for D-penicillamine, allowing for sensitive and reproducible quantification in biological samples. scispace.com While this specific study focused on D-penicillamine, the principle can be extended to the analysis of the mixed disulfide after a reduction step.

Furthermore, methods have been developed for the general quantification of thiols and disulfides using reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.gov The reaction of thiols with DTNB produces 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by HPLC with UV detection. nih.gov To measure total disulfides, a reduction step using a reagent like sodium borohydride (B1222165) (NaBH4) is performed prior to derivatization. nih.gov This approach provides a means to determine the total concentration of disulfide-containing species, which would include L-Homocysteine-D-penicillamine Disulfide.

The choice of HPLC method and detection modality depends on the specific requirements of the analysis, including the sample matrix, the desired sensitivity, and the need for simultaneous quantification of related compounds.

Table 1: HPLC Methods for the Analysis of L-Homocysteine-D-penicillamine Disulfide and Related Compounds

| Technique | Detector | Principle | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | Dual Hg/Au Amalgam Electrochemical Detector | Upstream electrode reduces the disulfide, and the resulting thiols are detected at the downstream electrode. | Simultaneous determination of D-penicillamine, homocysteine, and their symmetrical and mixed disulfides in plasma and urine. | nih.gov |

| Reversed-Phase HPLC | Fluorescence Detector | Pre-column derivatization with N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct. | Quantification of D-penicillamine in biological samples. Applicable to the mixed disulfide after a reduction step. | scispace.com |

| HPLC | UV Detector | Reduction of disulfides with NaBH4, followed by reaction with DTNB to produce TNB, which is quantified. | Determination of total thiols and disulfides in biological samples. | nih.gov |

Gas Chromatography (GC) Applications for Disulfide Analysis

Gas Chromatography (GC) is a powerful analytical technique, particularly for volatile compounds. nih.gov However, its application to the direct analysis of non-volatile amino acid disulfides like L-Homocysteine-D-penicillamine Disulfide is limited due to their low volatility. To make these compounds suitable for GC analysis, a derivatization step is necessary to increase their volatility.

One approach involves the reduction of the disulfide bond followed by derivatization of the resulting thiols. For instance, a method for the analysis of methionine-related sulfur-containing compounds, including homocysteine and cysteine, in human saliva has been developed using GC-mass spectrometry (GC-MS). nih.gov This method involves the reduction of disulfides with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by derivatization with a mixture of N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) and trimethylchlorosilane (TMCS) in pyridine. nih.gov This derivatization converts the non-volatile amino acids into their volatile trimethylsilyl (B98337) derivatives, which can then be separated and quantified by GC-MS. nih.gov

While not directly applied to L-Homocysteine-D-penicillamine Disulfide in the cited literature, this methodology demonstrates the potential of GC-MS for the analysis of its constituent amino acids after a reduction step. The separation is typically performed on a capillary column, such as a DB-1 column, with helium as the carrier gas. researchgate.net The temperature program is optimized to ensure efficient separation of the derivatized compounds. researchgate.net

It is important to note that the analysis of disulfides by GC often involves indirect measurement. For example, in the analysis of dithiocarbamate (B8719985) pesticides, the compounds are decomposed to carbon disulfide, which is then measured by headspace GC-MS. shimadzu.com This highlights a common strategy in GC where a characteristic, volatile breakdown product is quantified as a proxy for the original, non-volatile analyte.

Table 2: GC Parameters for the Analysis of Related Sulfur-Containing Compounds

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Derivatization | MSTFA/TMCS in pyridine | Analysis of homocysteine and cysteine in saliva | nih.gov |

| Column | DB-1, 60 m x 0.32 mm i.d., 1 mm film thickness | Analysis of carbon disulfide extracts | researchgate.net |

| Carrier Gas | Helium | General GC analysis | researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Identification and quantification | nih.govshimadzu.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and detailed characterization of L-Homocysteine-D-penicillamine Disulfide at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. High-resolution 1H-NMR spectroscopy has been successfully applied to study penicillamine and its metabolites, including disulfide forms, in biological fluids like human urine. nih.gov This technique allows for the direct observation of protons in the molecule, providing information about their chemical environment and connectivity.

The formation of penicillamine disulfide and penicillamine-cysteine disulfide has been monitored using 1H-NMR, demonstrating the utility of this method for tracking the metabolism of thiol drugs. nih.gov In the context of L-Homocysteine-D-penicillamine Disulfide, NMR would be invaluable for confirming its structure by identifying the specific proton signals corresponding to the homocysteine and penicillamine moieties and observing the changes in chemical shifts upon disulfide bond formation.

Furthermore, NMR-pH titrations can be employed to study the equilibrium between the thiol and disulfide forms of these compounds. researchgate.net Such studies provide insights into the acid-base properties and redox potentials of the molecules. researchgate.net For structural characterization, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Enhancement Spectroscopy), can be utilized to assign all proton and carbon signals and to determine the three-dimensional structure of the disulfide. nih.gov

Table 3: Representative 1H-NMR Data for Related Compounds

| Compound | Proton | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Cysteamine (at pH 13) | α-CH | 2.646 | researchgate.net |

| Cysteamine (at pH 13) | β-CH | 2.506 | researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS-MS) for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of L-Homocysteine-D-penicillamine Disulfide. When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific method for the quantification of this compound in complex mixtures. thermofisher.comnih.gov

In LC-MS/MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. nih.gov For L-Homocysteine-D-penicillamine Disulfide (C9H18N2O4S2), the expected molecular weight is approximately 282.38 g/mol . axios-research.com

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. nih.gov The molecular ion is selected and fragmented, and the m/z values of the resulting fragment ions are measured. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For disulfide-containing molecules, fragmentation can occur at the disulfide bond, providing valuable structural information. nih.gov LC-MS/MS methods have been developed for the quantification of total homocysteine in plasma, which involves a reduction step to convert all oxidized forms, including mixed disulfides, to free homocysteine before analysis. thermofisher.com A similar approach could be adapted for the specific quantification of L-Homocysteine-D-penicillamine Disulfide.

Table 4: Mass Spectrometry Data for L-Homocysteine-D-penicillamine Disulfide and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Technique | Reference |

|---|---|---|---|---|

| L-Homocysteine-D-penicillamine Disulfide | C9H18N2O4S2 | 282.38 | - | axios-research.com |

| Homocysteine Thiolactone (HCTL) | - | - | LC-MS/MS | researchgate.net |

| Penicillamine | - | - | LC-MS/MS | nih.gov |

X-ray Absorption Spectroscopy (XANES) for Sulfur Speciation and Electronic Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique for probing the chemical environment and electronic structure of atoms in a molecule. esrf.fr For sulfur-containing compounds like L-Homocysteine-D-penicillamine Disulfide, sulfur K-edge XANES can provide detailed information about the oxidation state and coordination geometry of the sulfur atoms. esrf.frpnas.org

The energy of the sulfur K-edge is sensitive to the oxidation state of the sulfur atom, with higher oxidation states resulting in a shift to higher energies. esrf.fr XANES spectra also exhibit distinct features in the near-edge region that are characteristic of the type of sulfur functional group. For example, the spectra of thiols and disulfides are clearly distinguishable. pnas.org The intense absorption maximum for cystine (a disulfide) is split into two features, which is different from the single peak observed for cysteine (a thiol). pnas.org

This technique can be used to study the electronic structure of the disulfide bond in L-Homocysteine-D-penicillamine Disulfide and to differentiate it from its constituent thiols. XANES is particularly useful for in situ studies and can be applied to samples in various states, including solids and solutions. acs.org By comparing the experimental XANES spectrum of L-Homocysteine-D-penicillamine Disulfide with those of reference compounds and with theoretical calculations, a detailed understanding of its sulfur chemistry can be obtained. acs.orgacs.org

Table 5: Application of XANES for Sulfur Speciation

| Technique | Information Obtained | Application | Reference |

|---|---|---|---|

| Sulfur K-edge XANES | Sulfur oxidation state, coordination environment, and electronic structure. | Distinguishing between thiols and disulfides. | pnas.org |

| Sulfur K-edge XANES | Quantitative determination of sulfur species in mixed-valence systems. | Analysis of mixtures of different sulfur compounds. | esrf.fr |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This method is exceptionally sensitive to the conformational properties of biomolecules, including the subtle structural arrangements of disulfide bonds. nih.govnih.govplos.orgnih.gov For L-Homocysteine-D-penicillamine Disulfide, which contains two chiral centers and a disulfide bridge, CD spectroscopy offers a unique window into its three-dimensional structure in solution.

The disulfide bond itself is a chromophore that can exhibit a CD signal in the near-UV region (240–320 nm). plos.orgnih.gov The sign and magnitude of this signal are highly dependent on the dihedral angle of the C-S-S-C bond. This makes CD spectroscopy an ideal tool for investigating the conformational dynamics and preferred geometries of the disulfide bridge in L-Homocysteine-D-penicillamine Disulfide. By analyzing the CD spectrum, researchers can distinguish between different rotational isomers and understand how factors like pH, solvent polarity, and binding to other molecules influence the compound's conformation. nih.govsemanticscholar.org

Furthermore, computational methods can be combined with experimental CD data to provide a more detailed picture of the molecule's structure. plos.orgnih.gov By calculating theoretical CD spectra for different possible conformations of L-Homocysteine-D-penicillamine Disulfide, researchers can identify the structures that best fit the experimental results. This integrated approach allows for a deeper understanding of the structure-activity relationships of this mixed disulfide. Studies on similar molecules, such as D-penicillamine binding to human serum albumin, have successfully used difference CD spectroscopy to characterize the formation of ternary complexes, demonstrating the utility of this technique in complex biological systems. nih.gov

| Feature | Application in Conformational Studies of L-Homocysteine-D-penicillamine Disulfide |

| Chirality | The inherent chirality of both L-homocysteine and D-penicillamine moieties results in a molecule that is optically active and thus suitable for CD analysis. nih.gov |

| Disulfide Chromophore | The disulfide bond acts as a chromophore, with its CD signal in the near-UV region being sensitive to the C-S-S-C dihedral angle. plos.org |

| Conformational Sensitivity | CD spectroscopy can detect subtle changes in the molecule's three-dimensional structure in response to environmental changes (e.g., pH, solvent). nih.govsemanticscholar.org |

| Binding Studies | The technique can be used to monitor conformational changes upon interaction with other molecules, such as proteins. nih.gov |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity for the analysis of thiol and disulfide compounds. fiveable.me These techniques are based on measuring the current response to an applied potential, allowing for the quantification of electroactive species like L-Homocysteine-D-penicillamine Disulfide. fiveable.mefiveable.me

Amperometric and voltammetric techniques are particularly well-suited for the analysis of L-Homocysteine-D-penicillamine Disulfide. fiveable.me A common approach involves the use of a dual electrode system, often made of a gold/mercury amalgam. nih.govnih.gov In this setup, the disulfide bond of the target molecule is first reduced to its constituent thiols (L-homocysteine and D-penicillamine) at an upstream electrode set at a sufficiently negative potential. These resulting thiols are then detected and quantified at a downstream electrode set at a potential where they are oxidized. nih.gov

This dual-electrode strategy provides excellent selectivity, as it allows for the differentiation of the disulfide from the free thiols that might be present in the sample. The retention times in liquid chromatography coupled with this electrochemical detection can be optimized by adjusting mobile phase parameters. nih.gov The peak current measured is directly proportional to the concentration of the analyte, enabling quantitative analysis. fiveable.mefiveable.me Detection limits for similar mixed disulfides have been reported in the picomole range, highlighting the high sensitivity of this method. nih.gov

Stripping voltammetry is another powerful technique that can be applied. libretexts.org This method involves a pre-concentration step where the analyte is accumulated onto the electrode surface before the potential is scanned, significantly enhancing sensitivity. For disulfides, cathodic stripping voltammetry could be employed, where the disulfide is first reduced and accumulated at the electrode, followed by a stripping step to measure the current.

| Technique | Principle | Application to L-Homocysteine-D-penicillamine Disulfide Analysis | Key Findings/Parameters |

| LC with Dual Hg/Au Amalgam Electrochemical Detection | Separation by HPLC followed by reduction of the disulfide at an upstream electrode and subsequent detection of the resulting thiols at a downstream electrode. nih.gov | Allows for the simultaneous determination of the mixed disulfide, its constituent thiols (homocysteine, penicillamine), and their symmetrical disulfides (homocystine, penicillamine disulfide). nih.gov | Hydrodynamic voltammograms are used to determine optimal electrode potentials. Detection limits are typically in the low micromolar to picomolar range. nih.govnih.gov |

| Reverse Amperometric Titration | The disulfide is split by a reducing agent (e.g., Na2SO3) in the presence of excess metal ions (e.g., Ag+, Hg2+). The remaining free metal ions are then titrated with a standard thiol solution. nih.gov | Provides a method for quantifying the total disulfide content in a sample. | This method is robust and can be used in the presence of air and enzymatic systems. nih.gov |

| Cyclic Voltammetry | The potential is scanned in both forward and reverse directions to study the redox reactions of the analyte. libretexts.org | Can provide qualitative information about the redox properties of the disulfide bond and its reduction products. The peak potential is characteristic of the analyte. fiveable.me | The peak current is proportional to the concentration, allowing for quantitative analysis. fiveable.mefiveable.me |

Enzyme-Based and Immunoassays (Mechanistic Application, not diagnostic)

While often used for diagnostics, enzyme-based assays and immunoassays can be powerful tools for investigating the mechanistic behavior of L-Homocysteine-D-penicillamine Disulfide in biological systems.

Enzyme-based assays can be designed to study the interaction of the mixed disulfide with enzymes involved in thiol-disulfide exchange reactions, such as protein disulfide isomerase (PDI) or glutaredoxins. nih.govnih.govacs.org These enzymes catalyze the formation, reduction, and isomerization of disulfide bonds in proteins. nih.gov By using L-Homocysteine-D-penicillamine Disulfide as a substrate, researchers can investigate the kinetics and mechanism of its enzymatic cleavage or its ability to inhibit these enzymes. For instance, an assay could measure the rate of reduction of the mixed disulfide by a specific reductase system. This involves monitoring the disappearance of the disulfide or the appearance of the product thiols over time. Such studies are crucial for understanding how this compound might interfere with or participate in cellular redox signaling pathways. acs.org The mechanism often involves the formation of a transient mixed disulfide intermediate between the enzyme and the substrate. nih.govacs.org

Immunoassays, on the other hand, rely on the high specificity of antibodies. While typically used for quantification, they can be adapted for mechanistic studies. For example, specific antibodies could be developed to recognize the L-Homocysteine-D-penicillamine Disulfide structure. These antibodies could then be used in pull-down assays to identify potential binding partners in complex biological mixtures. mdpi.com This would provide insights into the molecular interactions of the compound. Furthermore, by using techniques like molecularly imprinted polymers (MIPs), which act as synthetic antibodies, it's possible to create highly selective recognition sites for the target molecule. mdpi.com These MIP-based sensors could be used to study competitive binding interactions and explore the structural features of the disulfide that are critical for molecular recognition, without a biological endpoint. mdpi.com

| Assay Type | Mechanistic Application | Principle |

| Enzyme-Based Assays | To study the interaction with and metabolism by thiol-disulfide exchange enzymes (e.g., PDI, glutaredoxin). nih.govacs.org | The assay measures the rate of enzymatic reduction or isomerization of L-Homocysteine-D-penicillamine Disulfide by monitoring substrate depletion or product formation. This provides insights into its biological reactivity and potential to modulate enzyme activity. nih.gov |

| Immunoassays/Affinity-Based Assays | To identify binding partners and study molecular recognition. | Specific antibodies or molecularly imprinted polymers (MIPs) are used as capture agents. mdpi.commdpi.com They can be employed in pull-down or competitive binding assays to explore the interactions of the mixed disulfide with other biomolecules, elucidating its potential mechanism of action. |

Biochemical Mechanisms and Metabolic Interplay of L Homocysteine D Penicillamine Disulfide

Redox Chemistry and Disulfide Equilibria

The formation and stability of L-Homocysteine-D-penicillamine Disulfide are governed by the principles of redox chemistry and the complex equilibria of thiol-disulfide exchange reactions in a biological environment.

The redox potential of a thiol-disulfide system is a measure of its tendency to undergo oxidation or reduction. However, for biological thiols like homocysteine and penicillamine (B1679230), these equilibria are complex and codependent on the pH of the environment. nih.govresearchgate.net To obtain a clearer understanding, a physicochemical parameter known as the microscopic standard redox potential has been introduced, which quantifies these equilibria independent of pH. nih.govresearchgate.net

Direct electrochemical measurement of redox potentials for these systems is often hindered by the formation of stable complexes between the thiols and metal ions. nih.govresearchgate.net Consequently, indirect methods have been developed. nih.govresearchgate.net These methods typically involve determining the species-specific standard redox potentials of thiols like cysteamine, cysteine, homocysteine, and penicillamine by studying their microscopic redox equilibrium constants with a reference compound, such as glutathione (B108866). researchgate.net The resulting microscopic standard redox potential values show a strong correlation with the basicity of the respective thiolate anions. nih.govresearchgate.net This approach provides a more accurate means of characterizing the redox transitions of biological significance. nih.gov The Cys-Pen disulfide bond has been reported to be significantly more stable in reducing environments than the naturally occurring Cys-Cys disulfide bond, a stability attributed to steric hindrance that inhibits thiol-disulfide exchange. researchgate.net

| Microscopic Redox Equilibrium Constants | Constants describing the equilibrium between different thiol and disulfide species (e.g., between the homocysteine/penicillamine system and a reference like glutathione). researchgate.netnih.gov | These are used experimentally to indirectly calculate the microscopic standard redox potentials. researchgate.net |

This table is generated based on concepts described in the referenced literature.

Elevated levels of homocysteine are frequently associated with oxidative stress. nih.govnih.gov While thiols can auto-oxidize, the mechanism of homocysteine-induced oxidative stress is thought to be more complex. nih.gov A key mechanism involves the process of S-thiolation, where homocysteine forms mixed disulfide adducts with the cysteine residues of proteins. nih.gov Due to the chemical properties of its sulfhydryl group, L-homocysteine can form mixed disulfides that are more stable than those formed with more abundant thiols like glutathione. nih.gov

Enzymatic Pathways Involving Homocysteine and Penicillamine Derivatives

The presence of D-penicillamine and the subsequent formation of L-Homocysteine-D-penicillamine Disulfide directly interfere with the primary enzymatic pathways responsible for homocysteine metabolism.

In mammals, homocysteine metabolism is primarily controlled by two major pathways: remethylation and transsulfuration. nih.gov

Remethylation (Methionine Cycle): This pathway reconverts homocysteine back to methionine. It is present in all tissues and is crucial for maintaining methionine levels for protein synthesis and the production of S-adenosylmethionine (AdoMet), the universal methyl donor. nih.gov

Transsulfuration: This pathway is an irreversible catabolic route that converts homocysteine to cysteine. It occurs predominantly in the liver, kidneys, small intestine, and pancreas. nih.gov The flux of homocysteine between these two pathways is tightly regulated. nih.gov

L-Homocysteine-D-penicillamine Disulfide is not a natural intermediate in either of these pathways. Its formation is a consequence of the introduction of D-penicillamine, which reacts with homocysteine. This reaction effectively shunts homocysteine away from its normal metabolic fate. By forming this mixed disulfide, D-penicillamine facilitates the excretion of homocysteine in the urine, primarily in the form of homocysteine-penicillamine disulfide. nih.gov This process reduces the concentration of both free and protein-bound homocysteine in the plasma. nih.gov

The transsulfuration pathway relies on two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE). nih.govnih.gov CBS catalyzes the first committed step, condensing homocysteine with serine to form cystathionine (B15957). nih.gov CSE then hydrolyzes cystathionine to produce cysteine. nih.gov

D-penicillamine, being structurally similar to cysteine, has been shown to interact directly with these enzymes. nih.gov Research indicates that D-penicillamine acts as a selective inhibitor of CSE and also inhibits CBS, though with lower potency. nih.govresearchgate.net This inhibition is dependent on the cofactor PLP. nih.gov By inhibiting CSE, D-penicillamine directly disrupts the catabolism of homocysteine, which could lead to an accumulation of homocysteine and its precursor, cystathionine, making more homocysteine available to react and form the mixed disulfide. nih.gov

Table 2: Interaction of D-Penicillamine with Transsulfuration Enzymes

| Enzyme | Function in Homocysteine Metabolism | Effect of D-Penicillamine | Reference |

|---|---|---|---|

| Cystathionine-β-Synthase (CBS) | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.gov | Inhibited by D-penicillamine. researchgate.net | researchgate.net |

| Cystathionine-γ-Lyase (CSE) | Catalyzes the hydrolysis of cystathionine to cysteine and is involved in H₂S production from L-cysteine. nih.govnih.gov | Acts as a selective inhibitor in a PLP-dependent manner. nih.gov | nih.gov |

This table summarizes findings from the referenced literature.

The disulfide bond in penicillamine-containing compounds is notably resistant to reduction, both chemically and enzymatically. nih.gov Studies comparing the reduction of penicillamine disulfide to other disulfides have shown that it is not readily reversible. nih.gov While chemical reductants like glutathione can achieve partial reduction, the process is significantly less efficient than for other biological disulfides. nih.gov

Kinetic analyses have demonstrated that both the initial rate of reduction and the equilibrium constant for the reduction of penicillamine disulfides by glutathione are substantially lower than for other disulfides. nih.gov Furthermore, the contribution of enzymes to this process is limited. In studies using the cytosol fraction of rat blood cells, only 19% of the reduction of penicillamine disulfide was found to be enzyme-mediated. nih.gov This inherent stability and resistance to enzymatic cleavage suggest that L-Homocysteine-D-penicillamine Disulfide, once formed, is a persistent metabolite that is not easily broken down within the cellular environment, leading to its clearance primarily through renal excretion. nih.gov

Molecular Interactions in Biological Systems (Mechanistic)

The mixed disulfide, L-Homocysteine-D-penicillamine Disulfide, is a product of the interaction between the amino acid metabolite L-homocysteine and the therapeutic agent D-penicillamine. Its formation and subsequent reactions are governed by fundamental biochemical principles, primarily involving disulfide exchange, radical chemistry, and interactions that can modulate the structure and function of biological macromolecules.

Disulfide Exchange with Other Low-Molecular-Weight Thiols and Proteins

Disulfide exchange is a critical reaction in cellular redox environments, allowing for the interconversion of thiols and disulfides. nih.govnih.gov This process is central to the mechanism by which L-Homocysteine-D-penicillamine Disulfide is formed in biological systems, particularly in the context of managing elevated homocysteine levels (hyperhomocysteinemia). nih.gov

The primary interaction involves the reaction of D-penicillamine with homocysteine that is covalently bound to proteins via a disulfide linkage, a modification known as S-homocysteinylation. nih.govnih.gov D-penicillamine, a low-molecular-weight (LMW) thiol, can attack the disulfide bond between a protein's cysteine residue and homocysteine. This thiol-disulfide exchange reaction releases the protein from the homocysteine moiety, forming the more stable and readily excretable L-Homocysteine-D-penicillamine Disulfide. nih.gov In vitro studies have demonstrated that D-penicillamine can effectively release homocysteine bound to plasma proteins. nih.gov

This exchange mechanism is not unique to protein-bound homocysteine. L-Homocysteine-D-penicillamine Disulfide can, in principle, participate in further exchange reactions with other LMW thiols such as glutathione or free cysteine, or with accessible disulfide bonds on the surface of proteins. nih.govresearchgate.net The direction and rate of these exchange reactions are influenced by the respective concentrations of the reactants, their redox potentials, and the local pH, which affects the ionization state of the thiol groups. nih.govresearchgate.net The formation of mixed disulfides is a common event, especially under conditions of oxidative stress where the concentrations of various LMW thiols can be comparable. nih.govresearchgate.net

The process of removing protein-bound homocysteine via D-penicillamine illustrates a targeted therapeutic application of thiol-disulfide exchange. Oral administration of D-penicillamine to patients with homocystinuria leads to a reduction in both free and protein-bound homocysteine, with the major urinary excretion product being L-Homocysteine-D-penicillamine Disulfide. nih.gov

Table 1: Examples of Thiol-Disulfide Exchange Reactions

| Reactant 1 | Reactant 2 | Product(s) | Biological Significance |

|---|---|---|---|

| D-Penicillamine (thiol) | Protein-S-S-Homocysteine (mixed disulfide) | Protein-SH + L-Homocysteine-D-penicillamine Disulfide | Release of homocysteine from proteins, facilitating its excretion. nih.govnih.gov |

| L-Homocysteine (thiol) | Protein-S-S-Protein (disulfide) | Protein-S-S-Homocysteine + Protein-SH | S-homocysteinylation, which can alter protein function. nih.gov |

| Glutathione (thiol) | Protein-S-S-Homocysteine (mixed disulfide) | Protein-SH + Glutathione-S-S-Homocysteine | Reversal of S-homocysteinylation by a major cellular antioxidant. |

Formation of Thiyl Radicals and Subsequent Reactions

Disulfide bonds, including the one in L-Homocysteine-D-penicillamine Disulfide, can undergo homolytic cleavage to produce thiyl radicals (RS•). nih.gov This process can be initiated by factors such as UV light (photolysis) or interaction with other radical species. nih.govrsc.org Thiyl radicals are highly reactive intermediates implicated in a variety of biological processes and damage pathways. nih.govmdpi.com

Once formed from the cleavage of L-Homocysteine-D-penicillamine Disulfide, both L-homocysteine and D-penicillamine thiyl radicals can be generated. Penicillamine-derived thiyl radicals, in particular, are noted for their relative stability compared to radicals from other biological thiols, which may enhance their potential for subsequent reactions. biorxiv.org

These thiyl radicals can participate in several downstream reactions:

Reaction with Oxygen: In the presence of molecular oxygen, thiyl radicals can form sulfinyl (RSO•) and peroxyl (RSOO•) radicals. biorxiv.org These oxygen-centered radicals are themselves potent oxidants that can contribute to oxidative stress. nih.gov

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, including C-H bonds within proteins and unsaturated fatty acids. nih.govwikipedia.org This can lead to the formation of carbon-centered radicals, initiating cascades of protein damage or lipid peroxidation. nih.govmdpi.com

Radical-Radical Recombination: Two thiyl radicals can recombine to reform a disulfide bond. This can involve two identical radicals (e.g., two penicillamine radicals) or two different ones (e.g., a penicillamine radical and a homocysteine radical). nih.gov

Addition to Disulfides: A thiyl radical can attack an existing disulfide bond in a displacement reaction (S_H_2), resulting in a new thiyl radical and a new disulfide. nih.gov

The formation of thiyl radicals from L-Homocysteine-D-penicillamine Disulfide represents a potential mechanistic pathway for inducing cellular changes, although it is primarily considered a secondary consequence rather than a primary mode of action. nih.govbiorxiv.org

Table 2: Potential Reactions of Thiyl Radicals Derived from L-Homocysteine-D-penicillamine Disulfide

| Radical Species | Reactant | Reaction Type | Products | Potential Outcome |

|---|---|---|---|---|

| Penicillamine-S• or Homocysteine-S• | Molecular Oxygen (O₂) | Addition | Penicillamine-SOO• or Homocysteine-SOO• (Peroxyl radicals) | Formation of reactive oxygen species, contributing to oxidative stress. nih.govbiorxiv.org |

| Penicillamine-S• or Homocysteine-S• | Protein-H | Hydrogen Abstraction | Penicillamine-SH or Homocysteine-SH + Protein• | Generation of carbon-centered radicals on proteins, leading to protein damage. nih.gov |

| Penicillamine-S• or Homocysteine-S• | Polyunsaturated Fatty Acid (PUFA) | Hydrogen Abstraction / Addition | Penicillamine-SH or Homocysteine-SH + PUFA• | Initiation or propagation of lipid peroxidation. mdpi.comwikipedia.org |

Influence on Protein Structure and Folding (Mechanistic)

The interplay between L-homocysteine, D-penicillamine, and proteins has significant implications for protein structure and folding. The initial insult in hyperhomocysteinemia is often the S-homocysteinylation of proteins, where homocysteine forms a mixed disulfide with a protein's cysteine residue. nih.govnih.gov This modification can disrupt native disulfide bonds that are crucial for maintaining the correct tertiary and quaternary structure of a protein. nih.gov The addition of the homocysteine moiety can introduce steric hindrance and alter local charge environments, leading to misfolding, loss of function, and protein aggregation. nih.gov

The formation of L-Homocysteine-D-penicillamine Disulfide is a direct consequence of a mechanism aimed at reversing this structural damage. By participating in thiol-disulfide exchange, D-penicillamine cleaves the protein-S-S-homocysteine bond. nih.gov This restores the protein's free cysteine thiol group, allowing it to either remain in its reduced state or correctly re-form native intramolecular or intermolecular disulfide bonds, which is a critical step for regaining its proper conformation and biological activity. nih.gov

The process of disulfide bond formation, or oxidative folding, is often a rate-limiting step in protein maturation. nih.gov The presence of mixed disulfides can influence this pathway. For instance, enzymes like Protein Disulfide Isomerase (PDI) form transient mixed disulfides with substrate proteins to catalyze the formation of native disulfide pairings. nih.govnih.gov While L-Homocysteine-D-penicillamine Disulfide itself is not a direct participant in folding, its precursor, the protein-S-S-homocysteine adduct, represents a non-native disulfide that impedes proper folding. The removal of this adduct by D-penicillamine is therefore a key mechanistic step that enables the protein to proceed along its correct folding pathway. nih.govnih.gov Furthermore, the selective pairing between cysteine and penicillamine has been explored as a strategy to direct the rational folding of synthetic peptides, highlighting the distinct chemical properties these residues bring to disulfide bond formation. nih.gov

Theoretical and Computational Investigations of L Homocysteine D Penicillamine Disulfide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of L-Homocysteine-D-penicillamine Disulfide. These first-principles approaches model the behavior of electrons to predict molecular structure, bonding, and spectroscopic features. researchgate.netresearchgate.net

DFT calculations are used to explore the electronic landscape of L-Homocysteine-D-penicillamine Disulfide. Key aspects of this analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, particularly the susceptibility of the disulfide bond to nucleophilic or electrophilic attack.

The nature of the disulfide (S-S) bond itself is a primary focus. The analysis of bond critical points using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the bond type, revealing whether it is a purely covalent interaction or has other characteristics. nsf.gov Such studies quantify the electron density at the bond critical point, providing a measure of bond strength and stability. nsf.govfrontiersin.org The electronic structure is dominated by the interplay of sulfur p-orbitals, which form the sigma bond of the disulfide bridge, and the influence of adjacent functional groups (amine and carboxyl groups). researchgate.netnsf.gov

Table 1: Representative Data from Electronic Structure Analysis of a Disulfide Bond This table is illustrative of the types of data generated from DFT and QTAIM analyses.

| Parameter | Description | Typical Finding for a Disulfide Bond |

|---|---|---|

| S-S Bond Length | The equilibrium distance between the two sulfur nuclei. | Calculated to be around 2.0-2.1 Å, depending on the functional and basis set used. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized primarily on the sulfur atoms, indicating this is the site of electron donation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Often associated with the σ* antibonding orbital of the S-S bond, the target for reductive cleavage. |

| Electron Density at BCP | Electron density (ρ) at the bond critical point between the sulfur atoms. | Indicates the strength and nature of the bond; typically shows a shared (covalent) interaction. nsf.gov |

| Laplacian of Electron Density (∇²ρ) | Second derivative of the electron density at the BCP. | The sign helps to classify the interaction (negative for shared-shell, positive for closed-shell). |

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule. DFT calculations are widely used to compute nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding constants for each nucleus (¹H, ¹³C) in the optimized geometry of L-Homocysteine-D-penicillamine Disulfide, a theoretical NMR spectrum can be generated. researchgate.net

Studies on the parent compounds, homocysteine and penicillamine (B1679230), show a strong correlation between the chemical shifts of specific nuclei and the state of the thiol group. researchgate.net For instance, the chemical shifts of the α-carbon (α-CH) and β-carbon (β-CH₂) are particularly sensitive to the oxidation of the thiol to a disulfide. researchgate.net Therefore, DFT predictions would focus on the changes in these specific shifts upon formation of the mixed disulfide, providing a clear spectroscopic marker for the bond's presence. researchgate.netnih.gov

Table 2: Predicted NMR Chemical Shift Changes Upon Disulfide Formation This table illustrates the expected trends in ¹³C NMR chemical shifts when a thiol is oxidized to a disulfide, based on computational and experimental correlation studies.

| Nucleus | Chemical Shift in Thiol (ppm) | Predicted Shift in Disulfide (ppm) | Rationale |

|---|---|---|---|

| α-Carbon (Cα) | Lower field | Moves to a higher field (downfield shift). | The oxidation state change of the adjacent sulfur atom alters the electronic environment and magnetic shielding of the α-carbon. researchgate.net |

| β-Carbon (Cβ) | Lower field | Experiences a significant downfield shift. | This nucleus is directly attached to the sulfur atom, making it highly sensitive to the formation of the S-S bond. |

| γ-Carbon (Cγ) (Homocysteine moiety) | Lower field | Shows a moderate downfield shift. | The effect of the disulfide bond formation diminishes with distance from the sulfur atom. |

The acidity (pKa) of the ionizable groups (thiol, amine, carboxyl) in the parent molecules, L-homocysteine and D-penicillamine, dictates their protonation state at a given pH. Computational methods can predict these pKa values with considerable accuracy. nih.govresearchgate.net The process typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. youtube.com

These calculations often use thermodynamic cycles and implicit solvent models like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD) to account for the effects of water. peerj.comcore.ac.uk For complex molecules like these, which can exist as zwitterions, accurate pKa prediction requires careful consideration of multiple conformations and protonation states. nih.govresearchgate.net Theoretical studies have successfully calculated the pKa values for the thiol and amine groups of penicillamine and related molecules, showing that DFT can distinguish the subtle differences in acidity arising from their unique structures. researchgate.netchemrxiv.org

Table 3: Computationally Predicted pKa Values for Functional Groups in Homocysteine and Penicillamine Values are representative of those obtained through various QM-based prediction methods.

| Compound | Functional Group | Predicted pKa Range | Computational Method |

|---|---|---|---|

| D-Penicillamine | Thiol (-SH) | 7.8 - 8.5 | DFT with implicit solvent models (e.g., B3LYP/COSMO). peerj.comresearchgate.net |

| Amino (-NH₃⁺) | 10.2 - 10.8 | DFT with implicit solvent models. peerj.comresearchgate.net | |

| L-Homocysteine | Thiol (-SH) | 8.3 - 8.9 | Isodesmic reaction methods, DFT. researchgate.netresearchgate.net |

| Amino (-NH₃⁺) | 10.5 - 11.1 | Isodesmic reaction methods, DFT. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational dynamics of L-Homocysteine-D-penicillamine Disulfide and its interactions with the surrounding environment. nih.govmdpi.com

Table 4: Key Parameters Analyzed in MD Simulations for Conformational Flexibility

| Parameter | Description | Insight Provided |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions in a simulation from a reference structure. | Indicates the stability of the molecule's conformation over time. A stable RMSD suggests the molecule is exploring a limited conformational space. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each individual atom or residue around its average position. | Highlights the flexible regions of the molecule. Higher RMSF values are expected for the terminal ends and loops. nih.gov |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, particularly the C-S-S-C dihedral angle. | Reveals the preferred conformations of the disulfide bridge and the energy barriers between them. |

| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Changes in Rg over time indicate conformational transitions, such as folding or unfolding events. nih.gov |

To understand the behavior of L-Homocysteine-D-penicillamine Disulfide in a biological context, it is crucial to study its interaction with water. MD simulations explicitly model the surrounding water molecules, providing a dynamic picture of the hydration shell. nih.govmdpi.com

These simulations can quantify the number of water molecules in the immediate vicinity of the disulfide and calculate the residence time of these waters, revealing how tightly they are bound. nih.gov A key focus is the network of hydrogen bonds (H-bonds) formed between the solute's polar groups (carboxyl, amino) and the surrounding water molecules. frontiersin.org The dynamics of these H-bonds—their formation, breakage, and lifetime—are critical for the solubility and stability of the molecule. The hydration layer can also mediate the flexibility of the solute by forming transient water bridges that stabilize certain conformations. nih.govfrontiersin.org

Table 5: Analysis of Solute-Solvent Interactions from MD Simulations

| Metric | Description | Significance |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of water molecules varies as a function of distance from a specific atom or group on the solute. | Identifies the structured layers of water forming the hydration shell around the molecule. nih.gov |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the solute and solvent and calculates their average lifetime. | Quantifies the strength of the interaction with the aqueous environment, which is crucial for solubility. frontiersin.org |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to solvent molecules. | Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule. |

| Water Dynamics | Calculates the diffusion coefficient and reorientation times of water molecules within the hydration shell. | Determines whether water molecules near the solute are slower and more ordered compared to bulk water. nih.gov |

Research Applications and Chemical Biology Probes Based on L Homocysteine D Penicillamine Disulfide

Utility in Peptide and Protein Disulfide Engineering

The formation of precise disulfide bonds is a critical challenge in the chemical synthesis of complex peptides and proteins. L-Homocysteine-D-penicillamine Disulfide is central to strategies that guide this process, ensuring the formation of desired structures over a multitude of incorrect isomers.

Orthogonal disulfide pairing is a strategy that allows for the selective formation of a specific disulfide bond in the presence of multiple cysteine or homocysteine residues. The mixed disulfide formed between a cysteine (or its homolog, homocysteine) and a penicillamine (B1679230) residue is functionally orthogonal to the formation of corresponding homodisfudes (Cys-Cys or Pen-Pen). researchgate.net This orthogonality arises from both kinetic and thermodynamic factors.

Under kinetically controlled oxidative conditions, the formation of penicillamine-penicillamine (Pen-Pen) disulfide bonds is disfavored due to the steric hindrance from the gem-dimethyl groups on the β-carbon of penicillamine. researchgate.net This makes the formation of Cys-Cys and Cys-Pen bonds more rapid. However, under conditions that permit thiol-disulfide exchange and allow the system to reach thermodynamic equilibrium, the Cys-Pen heterodisfude is significantly favored over both Cys-Cys and Pen-Pen homodisulfides. researchgate.net This thermodynamic preference is also attributed to the steric strain in the Pen-Pen disulfide, which makes the mixed disulfide a more stable arrangement. This principle allows chemists to synthesize peptides with multiple cysteine residues and selectively form a Cys-Pen bridge without the need for complex protecting group chemistry. researchgate.net

The orthogonality of Cys-Pen pairing is a powerful tool for directing the oxidative folding of peptides, particularly those with multiple disulfide bridges which are prone to misfolding. researchgate.net By strategically replacing a cysteine residue with a penicillamine residue at a specific site, researchers can guide the folding pathway towards a single, desired isomer.

For instance, in the synthesis of a peptide intended to have three disulfide bonds, there are 15 possible disulfide connectivity isomers. Replacing three of the six cysteine residues with penicillamine can dramatically reduce the number of potential isomers. researchgate.net The strong preference for the Cys-Pen pairing directs the formation of these specific bonds, simplifying the folding landscape and significantly increasing the yield of the correctly folded peptide. This method has been successfully used to direct the folding of peptides into the inhibitory cystine knot (ICK) motif, a complex structure involving three intertwined disulfide bonds. researchgate.net The strategic placement of penicillamine residues forces the peptide to adopt the native ICK connectivity. researchgate.net

| Feature | Conventional Folding (6 Cysteine Residues) | Directed Folding (3 Cys, 3 Pen Residues) |

| Potential Isomers | 15 | Significantly fewer (e.g., 6) researchgate.net |

| Folding Outcome | Often a complex mixture of misfolded isomers and the native peptide. | Highly selective production of the desired isomer. researchgate.net |

| Methodology | Relies on optimizing redox conditions or using complex orthogonal protecting groups. researchgate.net | Exploits the inherent thermodynamic preference for the Cys-Pen disulfide bond. researchgate.net |

| Efficiency | Often low yields of the correct isomer. | High yields of a single or major folded structure. researchgate.net |

Application as a Chemical Probe for Thiol-Disulfide Dynamics in Biochemical Models

Thiol-disulfide exchange is a fundamental reaction in biology, critical for protein folding, redox signaling, and antioxidant defense. L-Homocysteine-D-penicillamine Disulfide serves as an excellent chemical probe for studying these dynamics due to its unique stability and detectable nature.

The disulfide bond in this compound is significantly more resistant to reduction compared to typical disulfides like homocystine or cystine, especially by biological reductants such as glutathione (B108866). nih.gov This increased stability is due to the steric hindrance of the penicillamine moiety. Research has shown that the reduction of penicillamine-cysteine disulfide by glutathione is six times greater than that of penicillamine disulfide, highlighting the relative stability of the mixed disulfide. nih.gov

This differential reactivity allows researchers to introduce L-Homocysteine-D-penicillamine Disulfide into a biochemical system (e.g., plasma, cell cytosol) and monitor its fate. Because highly sensitive methods exist for the simultaneous detection of homocysteine, penicillamine, and their various disulfide forms (including the mixed disulfide), it is possible to track the dynamics of thiol-disulfide exchange in real time. nih.gov For example, an in vitro assay can be used to measure the ability of various thiol-containing agents to displace homocysteine from its disulfide linkage with proteins like albumin, and L-Homocysteine-D-penicillamine Disulfide can be used as a reference compound or a tool to probe the accessibility of specific protein disulfides. nih.gov

Development as a Tool for Studying Enzyme Inhibition Mechanisms in Vitro

The L-Homocysteine-D-penicillamine Disulfide can be utilized as a tool to investigate the mechanisms of enzyme inhibition, particularly for enzymes whose function involves cysteine or homocysteine metabolism or those susceptible to modification by thiols. The compound can act as a stable delivery agent for the reactive D-penicillamine thiol, which is known to be an inhibitor of several enzymes.

Key research findings that underpin this application include:

Inhibition of Cystathionine-γ-lyase (CSE): D-penicillamine is a selective inhibitor of CSE, an enzyme that produces hydrogen sulfide (B99878) (H₂S) from L-cysteine. nih.govresearchgate.net D-penicillamine inhibits H₂S biosynthesis in a concentration-dependent manner. nih.gov The mixed disulfide can be used to probe the active site of CSE, studying how the enzyme interacts with and is inhibited by this cysteine analogue.

Inhibition of Catalase: D-penicillamine has been shown to inhibit the enzyme catalase by generating an inactive state known as compound II. biorxiv.org The mechanism involves the reduction of the heme iron center in the enzyme by D-penicillamine, leading to the formation of a thiyl radical and subsequent reactions that temporarily inactivate the enzyme. biorxiv.org The mixed disulfide can be used to study this interaction, providing insights into the redox chemistry of the catalase active site.

Inhibition of L-homoserine O-acetyltransferase: Both D- and L-enantiomers of penicillamine have been found to inhibit L-homoserine O-acetyltransferase (Met2p), a key enzyme in the methionine biosynthesis pathway in fungi. mdpi.com This makes the mixed disulfide a potential tool for studying this enzyme as a target for antifungal therapies.

By using the mixed disulfide, researchers can study how an enzyme's catalytic machinery handles a sterically hindered disulfide bond and probe the accessibility and reactivity of active site thiols.

| Enzyme Target | Inhibitor Moiety | Mechanism of Inhibition | Research Application |

| Cystathionine-γ-lyase (CSE) | D-Penicillamine | Selective, pyridoxal-5'-phosphate-dependent inhibition of H₂S synthesis. nih.gov | Probing the active site of H₂S-producing enzymes. |

| Catalase | D-Penicillamine | Induces formation of the temporarily inactive "Compound II" state via redox cycling. biorxiv.org | Studying the redox chemistry and inactivation of heme-containing enzymes. |

| L-homoserine O-acetyltransferase | D-Penicillamine | Binds to the catalytic site, inhibiting the conversion of L-homoserine. mdpi.com | Investigating novel antifungal drug targets and mechanisms. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereoselective L-Homocysteine-D-penicillamine Disulfide Synthesis

The chemical synthesis of unsymmetrical disulfides such as L-Homocysteine-D-penicillamine Disulfide with high stereoselectivity remains a significant challenge. Current methods often result in a mixture of products, including the symmetrical disulfides (homocystine and penicillamine (B1679230) disulfide), which necessitates complex purification procedures. Future research is increasingly focused on developing novel, efficient, and highly stereoselective synthetic strategies.

One promising approach involves the use of thiol-disulfide exchange reactions under carefully controlled conditions. A convenient method for preparing calibration solutions of penicillamine-homocysteine mixed disulfide has been described using this principle, with standardization of the resulting solution achieved through NMR spectroscopy. researchgate.net Research has also demonstrated that under conditions that allow for disulfide shuffling, the formation of cysteine-penicillamine (Cys-Pen) disulfide pairs is favored over the formation of symmetrical Cys-Cys or Pen-Pen disulfides. researchgate.net This principle of inherent thermodynamic preference could be exploited for the synthesis of L-Homocysteine-D-penicillamine Disulfide.

Table 1: Comparison of Potential Synthetic Strategies for L-Homocysteine-D-penicillamine Disulfide

| Synthetic Strategy | Advantages | Challenges |

| Controlled Thiol-Disulfide Exchange | Utilizes thermodynamic preferences, potentially simpler reaction conditions. | May still produce mixtures requiring purification, optimization of conditions is crucial. |

| Chiral Catalysis | High potential for stereoselectivity, can lead to high-purity products. | Catalyst design and synthesis can be complex and expensive. |

| Enzyme-Catalyzed Synthesis | High specificity and stereoselectivity under mild conditions. | Enzyme stability and availability may be limiting factors. |

| Solid-Phase Synthesis | Facilitates purification, potential for automation. | May require specific protecting group strategies and linkers. |

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring of Disulfide Reactions

Understanding the kinetics and mechanisms of disulfide bond formation and cleavage is crucial for both synthetic applications and for elucidating the biochemical roles of L-Homocysteine-D-penicillamine Disulfide. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of these reactions are becoming increasingly important research tools.

Raman Spectroscopy has proven to be a powerful technique for the analysis of disulfide bonds. The S-S stretching frequency in Raman spectra is sensitive to the dihedral angle of the disulfide bond, providing valuable conformational information. researchgate.netnih.gov This technique can be used to monitor the formation and breaking of disulfide bonds in real-time. Surface-Enhanced Raman Spectroscopy (SERS) offers even greater sensitivity, enabling the detection of proteins and peptides at very low concentrations through their disulfide bond vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for studying thiol-disulfide exchange reactions. One- and two-dimensional magnetization transfer NMR spectroscopy can be used to characterize the kinetics of both symmetrical and unsymmetrical thiol-disulfide interchange. researchgate.netmdpi.com The chemical shifts of protons adjacent to the sulfur atoms can distinguish between the thiol and disulfide forms of a molecule. biorxiv.org

The integration of these techniques, potentially coupled with separation methods like High-Performance Liquid Chromatography (HPLC), will provide a more complete picture of the reaction dynamics and the structural consequences of forming the L-Homocysteine-D-penicillamine Disulfide bond.

Computational Design of Molecules Modulating Thiol-Disulfide Equilibria

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of molecules involved in thiol-disulfide equilibria. These in silico approaches offer the potential to design novel molecules that can specifically modulate the formation or cleavage of L-Homocysteine-D-penicillamine Disulfide.

Molecular Dynamics (MD) simulations can provide insights into the stability and dynamics of disulfide bonds within molecules. nih.govresearchgate.netnih.gov By simulating the behavior of L-Homocysteine-D-penicillamine Disulfide and its constituent thiols, researchers can understand the conformational preferences and the environmental factors that influence the stability of the disulfide bond. This knowledge is crucial for designing molecules that can interact with and either stabilize or destabilize this bond.

Quantum Mechanics (QM) and hybrid QM/Molecular Mechanics (MM) methods are employed to study the electronic details of reaction mechanisms and to calculate reaction energies. researchgate.netyoutube.com These methods can be used to model the thiol-disulfide exchange reaction that forms L-Homocysteine-D-penicillamine Disulfide, providing a detailed understanding of the transition state and the factors that influence the reaction rate. mdpi.comannualreviews.org This information is invaluable for the rational design of catalysts or inhibitors of this process.

Furthermore, computational approaches are being developed for the de novo design of redox-active molecules with specific properties. mdpi.comnih.gov By applying these principles, it may be possible to design small molecules or peptides that can selectively interact with L-homocysteine or D-penicillamine, thereby influencing the equilibrium of the mixed disulfide formation. These computational screening and design methods can significantly accelerate the discovery of molecules with desired modulatory effects on thiol-disulfide pathways.

Systems-Level Biochemical Investigations of Disulfide Pathways Using Multi-Omics Data

To fully comprehend the biological significance of L-Homocysteine-D-penicillamine Disulfide, it is essential to move beyond the study of the isolated molecule and investigate its role within the complex network of biochemical pathways. Systems biology, through the integration of multi-omics data, provides a powerful framework for such investigations. nih.govnih.gov

Metabolomics , the large-scale study of small molecules, can be used to quantify the levels of L-Homocysteine-D-penicillamine Disulfide, as well as its precursors (L-homocysteine and D-penicillamine) and related metabolites, in biological samples. nih.govmdpi.comnih.gov This can provide a snapshot of the metabolic state and how it is perturbed under different physiological or pathological conditions, such as during treatment with D-penicillamine. nih.gov

Proteomics , the study of the entire protein complement, can identify proteins whose expression or post-translational modifications are altered in response to changes in the levels of L-Homocysteine-D-penicillamine Disulfide or its precursors. This can reveal the downstream cellular processes that are affected by this mixed disulfide.

Transcriptomics , the analysis of the complete set of RNA transcripts, can provide insights into the gene expression changes that occur in response to fluctuations in thiol-disulfide homeostasis. nih.gov

By integrating these different "omics" datasets, researchers can construct comprehensive models of the biochemical pathways in which L-Homocysteine-D-penicillamine Disulfide participates. biorxiv.orgembopress.org This systems-level approach will be crucial for elucidating the broader physiological and pathological roles of this compound, moving beyond its current identity as a simple metabolite to potentially uncovering its function as a signaling molecule or a biomarker for specific cellular states. Such an integrated understanding is fundamental for developing novel therapeutic strategies that target the intricate network of thiol-disulfide homeostasis. researchgate.netnih.gov

Q & A

Q. How can researchers resolve contradictory data when validating disulfide connectivity using mass spectrometry?

- Discrepancies may arise from partial reduction or non-specific oxidation. A tiered approach is recommended: (i) Perform non-reducing LC-HRMS to identify intact disulfide-linked peptides. (ii) Use Ellman’s reagent (DTNB) under denaturing conditions to quantify free thiols and confirm bond formation. (iii) Validate with enzymatic digestion (e.g., trypsin) and tandem MS/MS for sequence coverage .

Q. What experimental strategies address challenges in synthesizing enantiomerically pure L-Homocysteine-D-penicillamine Disulfide?

- Asymmetric synthesis or chiral chromatography can isolate enantiomers. For example, reverse-phase HPLC with chiral stationary phases (e.g., polysaccharide-based columns) separates stereoisomers. Activity assays (e.g., metal chelation or enzyme inhibition) further validate enantiomeric purity, as D-penicillamine’s configuration is critical for biological activity .

Q. How does the disulfide bond in this compound contribute to protein stability under oxidative stress conditions?

- Disulfide bonds stabilize tertiary structures by reducing conformational entropy. Thermal shift assays (e.g., differential scanning calorimetry) and redox titration can quantify stability. For instance, engineered disulfides in luciferase increased melting temperatures (Tm) by 5–10°C, correlating with enhanced resistance to oxidative denaturation .

Q. What role does L-Homocysteine-D-penicillamine Disulfide play in modulating redox signaling pathways in comparative studies?

- The compound can act as a redox buffer or disrupt endogenous thiol-disulfide equilibria. Use redox-sensitive GFP (roGFP) or thiol-labeling probes (e.g., monobromobimane) to monitor cellular glutathione ratios. Studies in E. coli Origami strains (which enhance disulfide bond formation) provide controlled models for pathway analysis .

Methodological Considerations

- Data Interpretation : Cross-validate structural predictions (e.g., MODIP) with empirical CD spectra and enzymatic activity data to avoid false positives in disulfide engineering .

- Ethical Compliance : Adhere to biosafety protocols (e.g., OSHA HCS guidelines) when handling thiol-reactive compounds, including proper ventilation and emergency measures for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products